1,1,2-Triethoxy-1,2,2-trimethyldisilane
Description
1,1,2-Triethoxy-1,2,2-trimethyldisilane is an organosilicon compound featuring a disilane backbone (Si–Si bond) with three ethoxy (–OCH₂CH₃) and three methyl (–CH₃) substituents. Organosilicon compounds of this class are critical in materials science, serving as precursors for polymers, coatings, and silicon-based ceramics .
Properties
CAS No. |
17861-33-5 |
|---|---|
Molecular Formula |
C9H24O3Si2 |
Molecular Weight |
236.45 g/mol |
IUPAC Name |
diethoxy-[ethoxy(dimethyl)silyl]-methylsilane |
InChI |
InChI=1S/C9H24O3Si2/c1-7-10-13(4,5)14(6,11-8-2)12-9-3/h7-9H2,1-6H3 |
InChI Key |
XWXBXCRTPJXEEE-UHFFFAOYSA-N |
SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
Canonical SMILES |
CCO[Si](C)(C)[Si](C)(OCC)OCC |
Synonyms |
1,1,2-Triethoxy-1,2,2-trimethyldisilane |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Chloro groups (e.g., in 1,1,2-Trichloro-1,2,2-trimethyldisilane) confer high reactivity toward nucleophiles, enabling their use in polymer synthesis via Grignard reactions .
- Ethoxy groups (e.g., in 1,2-Diethoxy-1,1,2,2-tetramethyldisilane) provide controlled hydrolysis, making them suitable for sol-gel processes or crosslinking applications .
- Methyl groups (e.g., in 1,1,2,2-Tetramethyldisilane) enhance steric hindrance and thermal stability, favoring use in chemical vapor deposition .
Molecular Weight and Stability :
- Chlorinated disilanes (e.g., C₂H₆Cl₄Si₂) have higher molecular weights and reactivity but require stringent handling due to corrosiveness .
- Ethoxy-substituted disilanes exhibit intermediate stability, balancing reactivity and safety .
Synthetic Pathways: Chloro-disilanes are often industrial byproducts (e.g., during dichlorodimethylsilane synthesis) .
Chloro-Disilanes
1,1,2-Trichloro-1,2,2-trimethyldisilane (CAS 13528-88-6) is a key intermediate in synthesizing dimethylphenylsilylmethylpolysilane, a polymer used in photoresists and optical materials . Its reactivity with phenylmagnesium halides under transition metal catalysis highlights its utility in forming Si–C bonds .
Ethoxy-Disilanes
Ethoxy groups likely enhance solubility in organic solvents, aiding processing in coatings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
